(1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol
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Overview
Description
(1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol: is a chiral compound with a cyclobutane ring substituted with a cyclopentylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the cyclopentylamino group: This step often involves the use of a nucleophilic substitution reaction where a cyclopentylamine is introduced to the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol: can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: This reaction can result in the formation of alcohols or amines.
Substitution: This reaction can involve the replacement of the cyclopentylamino group or the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction may yield cyclobutanol derivatives.
Scientific Research Applications
(1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol: has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol: can be compared with other similar compounds, such as:
- (1S,2S)-2-(cyclopentylamino)-1-(4-ethylphenyl)propan-1-ol
- (1S,2S)-2-(cyclopentylamino)-1-(2,4,6-trimethylphenyl)butan-1-ol
- (1S,2S)-2-(cyclopentylamino)-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1,6-diol
These compounds share structural similarities but differ in their substituents and overall molecular architecture, which can lead to differences in their chemical properties and applications.
Properties
IUPAC Name |
(1S,2S)-2-(cyclopentylamino)-1-methylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(12)7-6-9(10)11-8-4-2-3-5-8/h8-9,11-12H,2-7H2,1H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXERPFKESCRLOT-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NC2CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1NC2CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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